



Application of AZD4144 in a Mouse Model of Systemic Inflammation

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For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD4144 is a potent and selective, orally active inhibitor of the NLRP3 (NACHT, LRR, and PYD domains-containing protein 3) inflammasome.[1][2] The NLRP3 inflammasome is a key component of the innate immune system that, upon activation, drives the maturation and secretion of pro-inflammatory cytokines, primarily interleukin-1 β (IL-1 β) and interleukin-18 (IL-18).[1][3][4][5] Dysregulation of the NLRP3 inflammasome is implicated in a wide range of inflammatory and autoimmune diseases.[1][6][7] AZD4144 exerts its anti-inflammatory effects by directly binding to the NLRP3 protein, stabilizing its inactive state, and thereby preventing the assembly of the inflammasome complex.[1][2][8] These application notes provide a detailed protocol for utilizing AZD4144 in a well-established mouse model of systemic inflammation, the lipopolysaccharide (LPS) and adenosine triphosphate (ATP)-induced peritonitis model, and present key quantitative data on its efficacy.

Mechanism of Action: NLRP3 Inflammasome Inhibition

The activation of the NLRP3 inflammasome is a two-step process:

• Priming (Signal 1): This initial step is triggered by pathogen-associated molecular patterns (PAMPs), such as LPS, which is a component of the outer membrane of Gram-negative





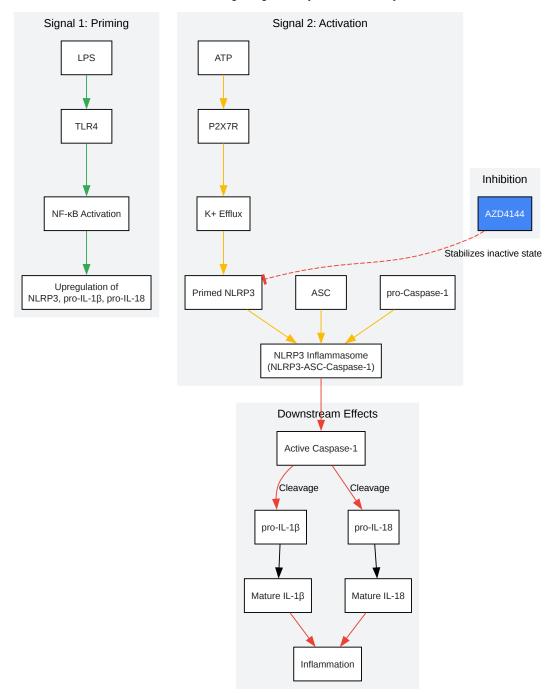


bacteria. LPS binds to Toll-like receptor 4 (TLR4) on immune cells, leading to the activation of the transcription factor NF-κB. This, in turn, upregulates the expression of NLRP3 and the precursor forms of the pro-inflammatory cytokines, pro-IL-1β and pro-IL-18.[1][9][10]

Activation (Signal 2): A variety of stimuli, including extracellular ATP, can trigger the second step. ATP binds to the P2X7 receptor, leading to potassium efflux from the cell. This ionic imbalance induces a conformational change in the primed NLRP3 protein, leading to its oligomerization and the recruitment of the adaptor protein ASC and pro-caspase-1. This assembly forms the active NLRP3 inflammasome, which then cleaves pro-caspase-1 into its active form, caspase-1. Active caspase-1 subsequently cleaves pro-IL-1β and pro-IL-18 into their mature, biologically active forms, which are then secreted from the cell, propagating the inflammatory response.[1][11][9]

AZD4144 intervenes in this pathway by binding to the NACHT domain of the NLRP3 protein, which is responsible for its ATPase activity and oligomerization.[10][12] This binding stabilizes the inactive conformation of NLRP3, preventing its activation by Signal 2 stimuli and the subsequent downstream inflammatory cascade.[1][2][8]





NLRP3 Inflammasome Signaling Pathway and Inhibition by AZD4144

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Caption: NLRP3 inflammasome signaling and AZD4144 inhibition.



Quantitative Data on AZD4144 Efficacy

The following tables summarize the in vitro and in vivo efficacy of AZD4144 in inhibiting NLRP3 inflammasome-mediated cytokine release.

Table 1: In Vitro Potency of AZD4144

| Assay System | Stimulus | Measured Outcome | IC50 / EC50 (μM) |
|--------------------------|-----------------|---------------------------|------------------|
| THP-1 Human Monocytes | Nigericin | IL-1β Release | 0.027 |
| THP-1 Human Monocytes | BzATP | IL-1β Release | 0.01 |
| THP-ASC-GFP Cells | Nigericin + LPS | NLRP3 Puncta Formation | 0.082 |

Data sourced from MedchemExpress.[11][13]

Table 2: In Vivo Efficacy of AZD4144 in LPS/ATP-Induced Systemic Inflammation Mouse Model

| Compoun d | Animal Model | Administr ation Route | Dose (mg/kg) | Measured Outcome | % Inhibition | Unbound In Vivo IC50u (nmol/L) |
|--------------|---------------------|-----------------------------|------------------|---------------------|-----------------|---|
| AZD4144 | BALB/cAJc I Mice | Oral (p.o.) | 3 | IL-1β Production | 82% | 54 (42–66) |
| AZD4144 | Mouse | Not specified | Not specified | IL-18 Release | Not reported | 19 (0.4–38) |

Data compiled from MedchemExpress and the Journal of Medicinal Chemistry.[11][8][13]

Experimental Protocols LPS/ATP-Induced Systemic Inflammation in Mice







This model induces a robust and acute inflammatory response that is dependent on the NLRP3 inflammasome.[6][8][14]

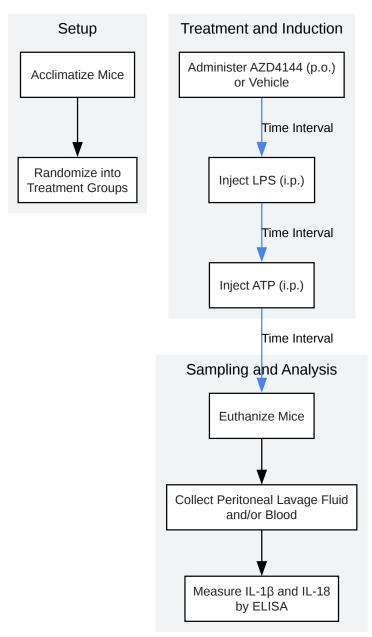
Materials:

- AZD4144
- Lipopolysaccharide (LPS) from E. coli
- Adenosine 5'-triphosphate (ATP) disodium salt hydrate
- Sterile, pyrogen-free phosphate-buffered saline (PBS)
- Vehicle for AZD4144 (e.g., 0.5% HPMC, 0.1% Tween 80 in water)
- Male BALB/cAJcl mice (7 weeks old) or other suitable strain[13]
- Standard laboratory equipment for animal handling and injections
- ELISA kits for mouse IL-1β and IL-18

Experimental Workflow:



Experimental Workflow for LPS/ATP-Induced Systemic Inflammation Model



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